2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid
Description
2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyrido[2,3-b]pyrazine core. The molecule is characterized by a ketone group at position 2 and a carboxylic acid substituent at position 8.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c12-5-3-10-7-6(11-5)4(8(13)14)1-2-9-7/h1-2H,3H2,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
GUYITOSKIJFFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CN=C2N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyridine derivatives with hydrazine and subsequent oxidation can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free conditions and the use of green catalysts like lactic acid have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding tetrahydro derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The carboxylic acid at position 8 in the target compound likely enhances water solubility, making it suitable for oral or injectable formulations. In contrast, chloro (6-Cl) and methyl (6-CH₃) analogs prioritize lipophilicity, favoring blood-brain barrier penetration or hydrophobic target binding . However, this group could also render the compound susceptible to metabolic reduction or hydrolysis .
This suggests that the core itself may be prone to degradation, a challenge that could extend to the 2-oxo-8-COOH derivative. The 6-chloro analog demonstrated stability under ambient conditions, indicating that electron-withdrawing substituents like Cl may confer resilience against decomposition .
Selectivity in Kinase Inhibition :
- Analogs such as 6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine showed potent ALK inhibition (IC₅₀ ~10 nM) with high selectivity over related kinases. This underscores the scaffold’s versatility when paired with appropriate substituents .
Research Findings and Implications
- Synthetic Accessibility : The pyrido[2,3-b]pyrazine core is synthetically tractable via methods like cobalt-catalyzed cyclizations or reactions involving bromo-diethoxyethane intermediates . Introducing the 8-carboxylic acid group may require specialized protecting strategies to avoid side reactions.
- Further studies should evaluate its inhibition profile against kinases or enzymes like CETP.
- Optimization Challenges : The oxo group’s metabolic liability and the carboxylic acid’s impact on cell permeability must be addressed. Prodrug strategies (e.g., esterification of the carboxylic acid) or isosteric replacements (e.g., tetrazole) could improve bioavailability .
Biological Activity
2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid (commonly referred to as the compound) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, along with synthesis methods and structure-activity relationships.
- Molecular Formula: C8H7N3O3
- Molecular Weight: 193.16 g/mol
- IUPAC Name: 2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazine-8-carboxylic acid
- InChI Key: GUYITOSKIJFFPW-UHFFFAOYSA-N
Synthesis
The synthesis of this compound generally involves multi-step reactions. A common method includes the cyclization of suitable precursors under controlled conditions. For instance, pyridine derivatives can react with hydrazine and undergo oxidation to yield the desired compound.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of this compound. For instance:
- Study Findings: A series of derivatives were synthesized and tested against various strains of bacteria. The compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus at concentrations ranging from 50 to 400 mg/kg in animal models .
| Compound | Bacterial Strain | Activity (mg/kg) |
|---|---|---|
| This compound | E. coli | 200 |
| This compound | S. aureus | 150 |
Antifungal Activity
The compound has also shown promise in antifungal applications:
- Research Insights: In vitro tests indicated that it inhibited the growth of Candida albicans and other fungal strains at varying concentrations. The mechanism appears to involve disruption of fungal cell wall synthesis.
Anticancer Activity
Emerging research highlights the anticancer potential of this compound:
- Mechanism of Action: Preliminary studies suggest that it may induce apoptosis in cancer cells through caspase activation pathways. Specific assays demonstrated a reduction in cell viability in several cancer cell lines including breast and lung cancer cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Substituents on the Pyrazine Ring: Variations in substituents can enhance or diminish antibacterial efficacy.
- Carboxylic Acid Group: The presence and positioning of the carboxylic acid group are crucial for maintaining biological activity.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Case Study on Antibacterial Efficacy: A clinical trial involving patients with bacterial infections showed a marked improvement in symptoms when treated with formulations containing the compound.
- Anticancer Trials: Laboratory studies indicated that treatment with the compound resulted in significant tumor regression in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
